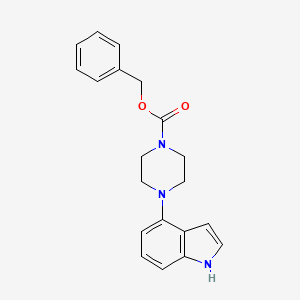
benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate is a complex organic compound that features an indole ring, a piperazine ring, and a benzyl group. The indole ring is a common structure in many biologically active compounds, including neurotransmitters and pharmaceuticals. The piperazine ring is often found in various drugs due to its ability to interact with biological targets. The combination of these structures in this compound makes it a compound of interest in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Hemetsberger reaction.
Formation of the Piperazine Ring: The piperazine ring is usually synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.
Coupling Reactions: The indole and piperazine rings are then coupled using benzyl chloroformate as a reagent under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate has various applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The benzyl group can further modulate the compound’s pharmacokinetic properties, such as its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like serotonin and tryptophan, which also contain the indole ring.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate, which contain the piperazine ring.
Uniqueness
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate is unique due to the combination of the indole and piperazine rings with a benzyl group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.
Propriétés
Formule moléculaire |
C20H21N3O2 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
benzyl 4-(1H-indol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H21N3O2/c24-20(25-15-16-5-2-1-3-6-16)23-13-11-22(12-14-23)19-8-4-7-18-17(19)9-10-21-18/h1-10,21H,11-15H2 |
Clé InChI |
BUPUBPJRPHJCCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















